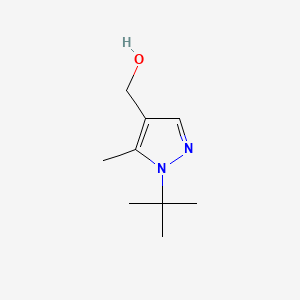

(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

(1-tert-butyl-5-methylpyrazol-4-yl)methanol |

InChI |

InChI=1S/C9H16N2O/c1-7-8(6-12)5-10-11(7)9(2,3)4/h5,12H,6H2,1-4H3 |

InChI Key |

UQRQDPHOQBHQSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Carbonyl Reduction

The hydroxymethyl group is introduced via reduction of a 4-carbaldehyde intermediate. Sodium borohydride (NaBH4) in methanol at 0–25°C reduces aldehydes to primary alcohols with 60–97% efficiency:

Table 1 : Representative Reduction Conditions

Alternative Routes: Hydroboration-Oxidation

For substrates with conjugated double bonds, hydroboration-oxidation (e.g., BH3 followed by H2O2/NaOH) provides anti-Markovnikov alcohols. This method remains underexplored for pyrazoles but could circumvent steric challenges.

Protecting Group Strategies

To prevent oxidation of the hydroxymethyl group during subsequent steps, silyl protection (e.g., TBSCl) is employed. Deprotection using tetrabutylammonium fluoride (TBAF) restores the alcohol functionality without side reactions.

Purification and Characterization

Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound. LC-MS and 1H-NMR confirm structure, with characteristic signals at δ 4.68 (s, 2H, CH2OH) and δ 1.40 (s, 9H, tert-butyl).

Challenges and Optimization

Steric Hindrance

The tert-butyl group impedes reagent access to C4, necessitating elevated temperatures (60–80°C) for alkylation. Microwave-assisted synthesis reduces reaction times from hours to minutes.

Regioselectivity

Competing N1 and N2 alkylation is mitigated using bulky bases (e.g., LDA) that favor N1-substitution.

Industrial-Scale Considerations

Batch processes using continuous flow reactors improve yield consistency. Solvent recovery (e.g., MeOH distillation) and catalyst recycling (e.g., K2CO3) enhance sustainability .

Scientific Research Applications

Therapeutic Potential

Recent studies have highlighted the potential of (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol in treating various diseases:

- Metabolic Disorders : The compound has been investigated for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in metabolic syndrome, including conditions like type 2 diabetes and obesity. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation .

- Central Nervous System Disorders : There is emerging evidence suggesting that pyrazole derivatives may have neuroprotective effects. The compound's potential to mitigate cognitive decline associated with conditions such as Alzheimer's disease is under exploration .

Antioxidant Activity

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various chronic diseases .

Anticancer Properties

The pyrazole scaffold has been recognized for its cytotoxic effects against several human cancer cell lines. Studies have shown that derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting with readily available pyrazole precursors. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below compares substituents and their electronic/steric influences:

Key Observations :

Physicochemical Properties

Key Observations :

- Hydrophobicity : The tert-butyl group increases logP compared to phenyl analogs, reducing aqueous solubility. The triazole-thiol derivative (logP ~4.2) is the most hydrophobic .

- Solubility : Polar groups (e.g., hydroxymethyl in ) improve solubility in DMSO, while bulky substituents (e.g., benzo[d][1,3]dioxol in ) limit it.

Biological Activity

(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered interest in pharmacological research due to its diverse biological activities. Pyrazole compounds are known for their therapeutic potential, exhibiting various pharmacological effects including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. This article reviews the biological activity of this compound, supported by recent studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of tert-butyl and methyl hydrazine derivatives. The resulting pyrazole structure can be further functionalized to enhance its biological activity. The synthesis methods for pyrazole derivatives are well-documented, indicating a robust framework for developing new compounds with desired pharmacological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis and disruption of microtubule assembly, which are critical pathways in cancer cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.43 | Apoptosis induction |

| 7h | HepG2 | 4.98 | Microtubule destabilization |

| 10c | MDA-MB-231 | 7.84 | Apoptosis enhancement |

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. Studies have indicated that certain substituted pyrazoles exhibit superior anti-inflammatory activity compared to established drugs like diclofenac . The presence of the pyrazole ring enhances the compound's ability to inhibit pro-inflammatory mediators.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH assay, which measures free radical scavenging activity. Compounds within this class have demonstrated significant antioxidant effects, contributing to their overall therapeutic profile .

Table 2: Antioxidant Activity Evaluation

| Concentration (μM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Studies

Several case studies have focused on the biological evaluation of pyrazole derivatives:

- Study on Anticancer Effects : A study investigated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cells. The results indicated that compounds similar to this compound exhibited notable antiproliferative activity, leading to increased apoptosis rates in treated cells .

- Anti-inflammatory Research : Another study assessed the anti-inflammatory properties of substituted pyrazoles in animal models. Results showed a marked reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step procedures starting with pyrazole ring formation followed by functionalization. For example:

- Step 1 : Condensation of tert-butyl hydrazine with β-keto esters to form the pyrazole core, as seen in analogous pyrazole syntheses .

- Step 2 : Methylation at the 5-position using methyl iodide under basic conditions (e.g., K₂CO₃/DMF) .

- Step 3 : Hydroxymethylation at the 4-position via formylation (e.g., Vilsmeier-Haack reaction) followed by reduction (NaBH₄) .

Purity Assurance : - Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

- Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., absence of residual solvent peaks) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from tert-butyl (δ ~1.2 ppm) and pyrazole protons (δ ~6.0–7.5 ppm) .

- IR Spectroscopy : Confirm the presence of -OH (broad stretch ~3200–3400 cm⁻¹) and pyrazole C=N (1600–1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

- Melting Point : Compare with literature values (e.g., 55–59.5°C for structurally similar pyrazoles) .

Advanced: How can the crystal structure of this compound be resolved, and what software is recommended?

Methodological Answer:

- Crystallization : Use slow evaporation from ethanol/water mixtures to obtain single crystals .

- X-ray Diffraction : Collect data with a Bruker D8 Venture diffractometer (Mo Kα radiation).

- Refinement : Use SHELXL for structure solution and refinement, ensuring R-factor <0.05 .

- Visualization : Generate ORTEP diagrams via ORTEP-3 to illustrate thermal ellipsoids and hydrogen bonding networks .

Advanced: How can reaction mechanisms for hydroxylation or tert-butyl group substitution be studied?

Methodological Answer:

- Isotopic Labeling : Introduce ¹⁸O during hydroxylation to track oxygen source via MS/MS fragmentation .

- DFT Calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G*) to compare activation energies for tert-butyl vs. methyl substitutions .

- Kinetic Profiling : Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-determining steps .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Iterative Validation : Cross-check NMR assignments with DEPT-135 and COSY to resolve signal overlaps .

- Data Reconciliation : If X-ray data conflicts with NMR (e.g., unexpected tautomers), re-examine crystallization conditions (solvent polarity, temperature) .

- Collaborative Analysis : Use platforms like CCDC to compare crystallographic data with analogous structures .

Intermediate: What strategies optimize yield in hydroxylation steps?

Methodological Answer:

- Catalyst Screening : Test transition metals (e.g., Mn(OAc)₃) for regioselective hydroxylation .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

- Temperature Control : Maintain 0–5°C during formylation to minimize side reactions .

Intermediate: How can bioactivity assays be designed for this compound, given structural analogs?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with known pyrazole interactions (e.g., kinases, cannabinoid receptors) .

- Assay Design :

- In vitro : Measure IC₅₀ via fluorescence polarization (kinase inhibition) .

- Cellular Uptake : Use confocal microscopy with fluorescently tagged derivatives .

- Control Compounds : Include structurally similar pyrazoles (e.g., 5-methyl-3-phenyl variants) to benchmark activity .

Advanced: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.